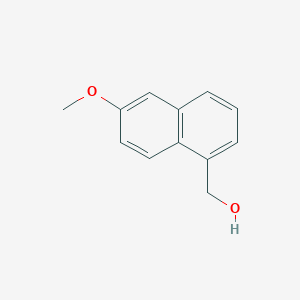

(6-Methoxynaphthalen-1-yl)methanol

Description

Defining the Research Landscape of Naphthalene (B1677914) Methanol (B129727) Derivatives

Naphthalene derivatives represent a versatile class of compounds with a wide spectrum of applications. In medicinal chemistry, the naphthalene nucleus is considered a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs. google.com These compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. google.comcas.orgcymitquimica.com The introduction of a methanol group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules.

The research landscape for naphthalene derivatives is extensive, spanning several key industrial and academic sectors. They serve as crucial building blocks for:

Pharmaceuticals: Many marketed drugs, such as Naproxen (B1676952), Terbinafine, and Propranolol, contain the naphthalene moiety. google.com Ongoing research focuses on synthesizing novel naphthalene-based compounds to act as new therapeutic agents. aaronchem.com

Agrochemicals: Certain naphthalene derivatives are used in the production of insecticides and pesticides. labgle.com

Dyes and Pigments: Naphthols, which can be derived from naphthalene, are precursors to a variety of azo dyes. labgle.com

Polymers and Resins: The single largest industrial use of naphthalene is the production of phthalic anhydride, a key component in the manufacture of plastics, resins, and plasticizers. labgle.comgoogle.combldpharm.com

Significance of (6-Methoxynaphthalen-1-yl)methanol within the Naphthalene Compound Class

The significance of a specific naphthalene derivative is determined by the position and nature of its substituents. In this compound, the methoxy (B1213986) group is at the 6-position and the methanol group is at the 1-position. This specific arrangement dictates the molecule's reactivity and potential applications. While its isomer, with functional groups at the 2- and 6-positions, is famously associated with the synthesis of the anti-inflammatory drug Naproxen, the 1,6-substitution pattern of this compound makes it a distinct and valuable synthetic intermediate in its own right. google.com

It serves as a key building block for constructing more complex, polycyclic systems and introducing the 6-methoxynaphthyl moiety into larger molecules. Its primary significance lies in its utility in targeted organic synthesis, particularly in the development of new pharmaceutical agents.

Below are the key chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61109-49-7 | |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| MDL Number | MFCD18412891 |

Historical Context and Evolution of Academic Inquiry into Naphthalene Functionalization

The study of naphthalene chemistry began in the early 19th century. In the early 1820s, a white crystalline solid was isolated from the distillation of coal tar, which was later named "naphthaline". labgle.comgoogle.com The correct empirical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and the now-familiar structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866. labgle.comgoogle.com For many decades, naphthalene obtained from coal tar was a bulk chemical commodity, primarily used for producing phthalic anhydride and as a fumigant in mothballs. labgle.combldpharm.com

Early academic inquiry into naphthalene functionalization was dominated by classical electrophilic aromatic substitution reactions. However, these methods often suffer from a lack of regioselectivity, yielding mixtures of isomers that are difficult to separate. The naphthalene core has multiple non-equivalent positions where substitution can occur, making precise control a significant synthetic challenge.

The last few decades have witnessed a revolution in synthetic methodology, shifting the focus towards more sophisticated and selective techniques. Modern academic inquiry is centered on transition-metal-catalyzed C-H activation (or functionalization). This powerful strategy allows chemists to directly convert a specific C-H bond into a C-C or C-heteroatom bond. By using directing groups, which temporarily coordinate to a metal catalyst and guide it to a specific C-H bond on the naphthalene ring, researchers can now achieve unprecedented levels of regioselectivity. This evolution has transformed the field, enabling the efficient and precise synthesis of complex, polysubstituted naphthalene derivatives that were previously inaccessible.

Motivation and Research Avenues for this compound Studies

The primary motivation for the study and synthesis of this compound is its role as a specialized building block in the development of high-value, complex organic molecules. Its utility is not as a final product, but as a crucial intermediate that carries a pre-functionalized naphthalene core, saving steps and improving efficiency in multi-step synthetic sequences.

Current research avenues involving this compound are prominently featured in the field of medicinal chemistry. A recent patent application describes the use of this compound as a starting material in the synthesis of novel compounds designed to be active at the serotonergic 5-HT2A receptor. These new molecules are being investigated for the potential treatment of central nervous system disorders and mental illnesses. In this synthetic pathway, the methanol group of this compound is oxidized to an aldehyde, which then undergoes further reactions to build the final, complex drug candidate.

Another patent has identified the compound in the context of research into hydroxylation-activated drug release systems, suggesting a potential role in developing sophisticated drug delivery mechanisms. labgle.com These examples underscore the compound's importance in cutting-edge pharmaceutical research, where the precise architecture of a molecule is critical to its biological function. Future research will likely continue to leverage this compound as a key intermediate for creating new therapeutic agents and functional organic materials.

Structure

3D Structure

Properties

CAS No. |

61109-49-7 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(6-methoxynaphthalen-1-yl)methanol |

InChI |

InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |

InChI Key |

BSBOJXOTPHQACC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxynaphthalen 1 Yl Methanol

Synthetic Routes from Precursors

The synthesis of (6-Methoxynaphthalen-1-yl)methanol can be approached by first assembling the core 6-methoxynaphthalene skeleton and then introducing the hydroxymethyl function at the C1 position.

Strategies for Functionalized Naphthalene (B1677914) Core Synthesis

Building the substituted naphthalene core is a critical first step, with several established strategies available to chemists.

One effective strategy involves the regioselective halogenation of a methoxynaphthalene precursor. For instance, 2-methoxynaphthalene (B124790) can be brominated to produce 6-bromo-2-methoxynaphthalene. orgsyn.org This halogenated intermediate serves as a versatile handle for further functionalization. While direct synthesis of this compound from a halogenated precursor is less common, the principle of using a halogen as a directing or activating group is a cornerstone of naphthalene chemistry. For example, 2-bromo-6-methoxynaphthalene (B28277) is a key intermediate in the synthesis of Nabumetone, where it undergoes a palladium-catalyzed coupling reaction. google.com A similar strategy could be envisioned where a halogen at the 1-position would be substituted or converted to the final alcohol.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective halogenation of naphthalene derivatives. researchgate.net For example, palladium-catalyzed reactions can achieve regioselective bromination or chlorination of 1-naphthaldehydes, with the selectivity being tunable between the C2 and C8 positions. researchgate.net This highlights the advanced methods available for creating specifically halogenated naphthalene building blocks.

Table 1: Synthesis of Halogenated Naphthalene Precursor

| Starting Material | Reagent(s) | Product | Reference |

|---|

A more direct route to the precursor involves the formylation of a methoxynaphthalene. The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. For example, the synthesis of the analogous compound 4-methoxy-1-naphthaldehyde (B103360) is achieved by treating 1-methoxynaphthalene (B125815) with phosphorus oxychloride and dimethylformamide (DMF). prepchem.com This reaction proceeds by creating an electrophilic Vilsmeier reagent which then attacks the activated naphthalene ring.

Table 2: Example of Naphthaldehyde Synthesis via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Product | Key Conditions | Reference |

|---|

This methodology can be adapted to synthesize the required 6-methoxy-1-naphthaldehyde, which can then be reduced to the target alcohol, this compound.

Naphthalene-based carboxylic acids are common starting materials in medicinal chemistry. researchgate.netnih.gov Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), is 2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.govresearchgate.net The synthesis of such molecules demonstrates the feasibility of creating a 6-methoxynaphthalene core with a carboxylic acid function.

A synthetic strategy for this compound could begin with 6-methoxynaphthalene-1-carboxylic acid. This acid can be activated, for example by converting it to an acyl chloride, and then reduced to the primary alcohol. The synthesis of related naphthalene-2-carboxamides involves condensing 6-methoxynaphthalene-2-carboxylic acid with amines, showcasing the reactivity of the carboxyl group. nih.gov The reduction of a carboxylic acid or its derivatives (like esters or acyl chlorides) to an alcohol is a standard transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process of esterification followed by reduction.

Introduction of the Hydroxymethyl Moiety

The final key transformation is the creation of the hydroxymethyl (-CH₂OH) group.

When the precursor is a naphthaldehyde that lacks α-hydrogens, such as 6-methoxy-1-naphthaldehyde, the Cannizzaro reaction presents a viable route to the corresponding alcohol. wikipedia.org This reaction involves the base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.org

The classic Cannizzaro reaction, when applied to α-naphthaldehyde using potassium hydroxide, yields both 1-naphthoic acid and 1-naphthalenemethanol. acs.orgresearchgate.net A solvent-free version of this reaction has been developed, offering a greener alternative. acs.org

Table 3: Example of Alcohol Synthesis via Cannizzaro Reaction

| Aldehyde Precursor | Base | Products | Reaction Type | Reference |

|---|

In a "crossed" Cannizzaro reaction, a valuable aldehyde can be reduced by a less expensive sacrificial aldehyde, often formaldehyde (B43269). pharmaguideline.com Treating a mixture of benzaldehyde (B42025) and formaldehyde with concentrated NaOH, for instance, yields benzyl (B1604629) alcohol and sodium formate. pharmaguideline.com This approach could be used to maximize the yield of this compound from its aldehyde precursor.

Alternatively, selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) can efficiently and cleanly reduce the aldehyde group to a primary alcohol without affecting the aromatic ring, representing the most common and high-yielding laboratory method for this transformation.

Specific Reducing Agents and Conditions

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor aldehyde, 6-methoxy-1-naphthaldehyde, can be effectively reduced using sodium borohydride (NaBH₄).

Sodium borohydride is a selective reducing agent, favored for its mild nature and compatibility with protic solvents like methanol (B129727) (CH₃OH). masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This is followed by a protonation step, typically from the methanol solvent, to yield the primary alcohol. masterorganicchemistry.comyoutube.com It is common to use methanol as the solvent, and keeping the reaction at a low temperature can control the reaction rate. masterorganicchemistry.com

Table 1: Reduction of 6-methoxy-1-naphthaldehyde

| Precursor | Reducing Agent | Solvent | Product | Alcohol Type |

|---|

Multi-Step Synthesis Design and Optimization

The construction of complex molecules like this compound often necessitates a multi-step synthesis approach. researchgate.netresearchgate.net Designing an efficient synthetic route involves strategic planning of each reaction step to maximize yield and purity while minimizing byproducts. libretexts.org

A common strategy for synthesizing substituted naphthalenes is the Haworth synthesis. uomustansiriyah.edu.iqvpscience.org This method involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride, followed by a sequence of reactions including Clemmensen reduction, ring closure, and aromatization to build the naphthalene core. uomustansiriyah.edu.iqvpscience.org Modifications to the starting benzene ring allow for the introduction of substituents, such as the methoxy (B1213986) group in the target molecule. uomustansiriyah.edu.iq

One-Pot and Multi-Component Synthetic Approaches for Naphthalene Derivatives

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions, which combine multiple reaction steps into a single procedure without isolating intermediates. nih.govacs.org This approach offers significant advantages in terms of efficiency, reduced waste, and time savings.

Several one-pot strategies have been developed for the synthesis of substituted naphthalenes. nih.govacs.orgnih.gov One novel approach involves a one-pot synthesis of phthalazines from aromatic aldehydes, which can then undergo a Diels-Alder reaction to form highly substituted naphthalenes. nih.govacs.org This method is notable for its tolerance of a wide range of functional groups, from electron-donating to electron-withdrawing. acs.org Other one-pot methods for synthesizing naphthalene skeletons have also been reported. researchgate.net Multi-component reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all reactants, are also powerful tools for building molecular complexity, including naphthalene derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reducing or eliminating the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of naphthalene derivatives.

Exploration of Solvent-Free Conditions

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Solvent-free, or solid-state, synthesis often involves grinding or milling solid reactants together, sometimes with a catalytic amount of a reagent. rsc.org An efficient solvent-free procedure for the synthesis of pillar researchgate.netarenes has been developed, which involves the solid-state condensation of 1,4-dialkoxybenzene and paraformaldehyde with a catalytic amount of sulfuric acid. rsc.org Similarly, zinc ferrite (B1171679) has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net

Application of Sustainable Solvents (e.g., Polyethylene Glycol)

When a solvent is necessary, green chemistry encourages the use of sustainable alternatives to traditional volatile organic compounds. Polyethylene glycol (PEG) has emerged as a promising green solvent due to its non-toxicity, biodegradability, and ability to dissolve a wide range of organic and inorganic compounds. nsf.govrsc.org PEG has been successfully employed as a reaction medium for various organic syntheses, including one-pot, multi-component reactions. nsf.govrsc.orgresearchgate.net Its properties can also facilitate the separation and recycling of catalysts. rsc.orgajgreenchem.com

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Methodology | Example Application/Catalyst | Potential Benefits |

|---|---|---|---|

| Solvent-Free Conditions | Solid-state grinding/milling | Zinc Ferrite for triarylpyridines researchgate.net | Reduced waste, simplified purification, energy efficiency. |

| Sustainable Solvents | Using biodegradable, non-toxic solvents | Polyethylene Glycol (PEG) nsf.govrsc.org | Reduced environmental impact, potential for catalyst recycling. |

Utilization of Heterogeneous Catalysis (e.g., Nano Zinc Ferrite)

Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse. semanticscholar.org

Nano-sized catalysts, such as nano zinc ferrite (ZnFe₂O₄), offer high surface area and catalytic activity. ias.ac.insemanticscholar.org Zinc ferrite nanoparticles have been demonstrated as effective and recyclable catalysts for the synthesis of various organic compounds, including quinoxaline (B1680401) and triarylpyridine derivatives. researchgate.netias.ac.in These catalysts can be used in green solvents or under solvent-free conditions, further enhancing the environmental credentials of the synthetic process. researchgate.netias.ac.in The magnetic properties of ferrite-based catalysts can also be exploited for easy separation using an external magnet. frontiersin.org

Elucidation of Reaction Mechanisms and Kinetics in 6 Methoxynaphthalen 1 Yl Methanol Chemistry

Mechanistic Investigations of Functional Group Transformations

The functional groups of (6-Methoxynaphthalen-1-yl)methanol—the hydroxyl and methoxy (B1213986) moieties—are the primary sites for many chemical transformations. Their reactivity is central to the synthetic utility of the molecule.

Detailed Studies of Hydroxyl Group Reactivity

The primary alcohol functionality is a key site for reactions such as oxidation and esterification. The mechanisms of these transformations are well-documented for benzylic alcohols, which serve as excellent models for this compound.

Oxidation: The oxidation of the hydroxymethyl group can yield the corresponding aldehyde (6-methoxynaphthalen-1-carbaldehyde) or, with stronger oxidizing agents, the carboxylic acid (6-methoxy-1-naphthoic acid). A common reagent for this transformation is chromic acid (H₂CrO₄). The mechanism involves the rapid, reversible formation of a chromate (B82759) ester. The rate-determining step is the subsequent decomposition of this ester, which involves the removal of a proton from the carbon bearing the hydroxyl group. nih.gov This step can proceed via an E2-like mechanism.

Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols by acidified dichromate show a first-order dependence on both the substrate and the oxidant. wikipedia.org The reaction is acid-catalyzed. The presence of electron-donating groups on the aromatic ring accelerates the reaction, as they stabilize the developing positive charge in the transition state. wikipedia.org

Esterification: The hydroxyl group can undergo Fischer esterification with a carboxylic acid under acidic catalysis to form the corresponding ester. rsc.org The mechanism, commonly abbreviated as PADPED, involves a sequence of steps:

P rotonation of the carboxylic acid carbonyl group.

A ddition (nucleophilic attack) of the alcohol's hydroxyl group.

D eprotonation of the resulting oxonium ion.

P rotonation of one of the hydroxyl groups to form a good leaving group (H₂O).

E limination of water to give a resonance-stabilized protonated ester.

D eprotonation to yield the final ester product. mdpi.com

This is an equilibrium process. To drive the reaction toward the ester, an excess of the alcohol is often used, or water is removed as it forms. mdpi.com For example, the reaction of this compound with acetic acid would yield (6-methoxynaphthalen-1-yl)methyl acetate. Studies on the direct esterification of benzyl alcohol have demonstrated high yields (e.g., 94-96%) using various acid catalysts. nih.gov

Interactive Data Table: Reactivity of the Hydroxymethyl Group

| Reaction Type | Reagent/Catalyst | Product Type | Mechanistic Pathway | Key Factors Influencing Rate |

| Oxidation | CrO₃/H₂SO₄ (Jones Reagent) | Carboxylic Acid | Formation and decomposition of a chromate ester. | Concentration of substrate, oxidant, and acid; electronic nature of ring substituents. |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Formation and decomposition of a chromate ester. | Milder conditions prevent over-oxidation to the carboxylic acid. |

| Esterification | R'-COOH / H⁺ (e.g., H₂SO₄) | Ester (R-COOR') | Fischer Esterification (PADPED mechanism). | Equilibrium control; removal of water or excess of one reactant drives the reaction forward. |

| Etherification | NaH, then R'-X (Williamson) | Ether (R-OR') | Sₙ2 displacement on an alkyl halide by the corresponding alkoxide. | Steric hindrance on the alkyl halide (R'-X); strength of the base. |

Mechanisms of Methoxy Group Participation

The methoxy group, while generally stable, can play a significant role in reactions involving the neighboring hydroxymethyl group through anchimeric assistance (also known as neighboring group participation). cardiff.ac.uk This occurs when a substituent on the same molecule participates in a reaction, often leading to an increased reaction rate and specific stereochemical outcomes.

In the case of a derivative of this compound, such as (6-methoxynaphthalen-1-yl)methyl tosylate, the methoxy group is positioned at the 6-position, which is too remote to directly participate in a substitution reaction at the 1-position through the formation of a small-ring cyclic intermediate. However, the entire electron-rich naphthalene (B1677914) ring, activated by the methoxy group, can provide anchimeric assistance. cardiff.ac.uk

During a solvolysis reaction (e.g., with acetic acid), the departure of a leaving group from the benzylic carbon can be assisted by the π-electrons of the aromatic ring. This leads to the formation of a stabilized, bridged carbocation intermediate known as a phenonium ion. This delocalization of the positive charge over the aromatic system lowers the activation energy of the rate-determining ionization step, thus accelerating the reaction compared to a system without this participating group. While direct evidence for this compound is not available, this mechanism is well-established for related β-aryl systems.

Aromatic Ring Reactivity and Substitution Mechanisms

The naphthalene ring is inherently more reactive than benzene (B151609) towards electrophilic substitution because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. The presence of both a strongly activating methoxy group and a weakly activating/deactivating hydroxymethyl group further modifies this reactivity and controls the position of substitution (regioselectivity).

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step.

Deprotonation by a weak base to restore aromaticity.

The regioselectivity is determined by the directing effects of the substituents already on the ring.

-OCH₃ (Methoxy) group: This is a strong activating group due to its ability to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director.

In this compound, the methoxy group is at position 6 and the hydroxymethyl at position 1. The methoxy group strongly activates the ring, particularly at positions 5 and 7 (ortho) and position 2 (para relative to the other ring, but this is complex in naphthalenes). The hydroxymethyl group directs to positions 2 and 8 (ortho) and position 4 (para).

Considering the combined effects, the most likely positions for electrophilic attack are those most strongly activated by the powerful methoxy group and not sterically hindered. A study on the Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790) showed that substitution occurs preferentially at the 1- and 6-positions (equivalent to the 3-position in the target molecule's numbering). rsc.org For this compound, the positions ortho to the methoxy group (5 and 7) are highly activated. Position 5 is particularly favored as it is also meta to the deactivating influence of the hydroxymethyl group, and position 2 is activated by both groups. Therefore, electrophilic substitution is predicted to occur primarily at positions 5 and 2.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-(6-methoxynaphthalen-1-yl)methanol | Strong activation by -OCH₃ at the C5 position (ortho). |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-(6-methoxynaphthalen-1-yl)methanol | Strong activation by -OCH₃ at the C5 position (ortho). |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-(6-methoxynaphthalen-1-yl)methanol | Strong activation by -OCH₃, directing ortho. wikipedia.orgrsc.org Steric hindrance may play a role. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-Sulfonic acid derivative | Strong activation by -OCH₃. Reaction is often reversible. |

Nucleophilic Reactivity on Substituted Naphthalene Rings

Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems like naphthalene, and even more so on methoxy-substituted naphthalenes. The reaction requires the aromatic ring to be electron-deficient, a condition typically met by the presence of one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃R) positioned ortho or para to a good leaving group (like a halide).

The mechanism for SₙAr involves:

Addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is the rate-determining step.

Elimination of the leaving group to restore aromaticity.

This compound itself is not expected to undergo SₙAr reactions at the naphthalene ring because it lacks both a suitable leaving group and the necessary electron-withdrawing groups to stabilize the anionic Meisenheimer intermediate.

However, if the molecule were modified, for instance, by nitration to introduce a nitro group and conversion of a hydroxyl to a better leaving group, nucleophilic substitution could become feasible. For example, if 5-nitro-1-chloro-6-methoxynaphthalene were synthesized, the powerful electron-withdrawing nitro group at the 5-position would activate the ring, allowing the chloride at the 1-position to be displaced by a nucleophile. The negative charge of the Meisenheimer intermediate would be stabilized by resonance delocalization onto the nitro group.

Kinetic Studies of this compound Reactions

The rates of both functional group transformations and aromatic ring substitutions are highly sensitive to the electronic environment. The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying these effects.

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reference reactant.

σ (sigma) is the substituent constant, which measures the electronic effect (donating or withdrawing) of a substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to electronic effects.

For reactions involving this compound:

Oxidation of the alcohol: Kinetic studies on the oxidation of para-substituted benzyl alcohols show a negative ρ value, indicating that electron-donating groups (like -OCH₃) accelerate the reaction by stabilizing the electron-deficient transition state. wikipedia.org

Electrophilic Aromatic Substitution: These reactions typically have large, negative ρ values, signifying that they are strongly accelerated by electron-donating groups that stabilize the positive charge of the arenium ion intermediate. The methoxy group on the naphthalene ring would therefore lead to a significantly faster rate of electrophilic substitution compared to unsubstituted naphthalene.

Interactive Data Table: Expected Kinetic Parameters and Effects

| Reaction Type | Expected Sign of ρ (Reaction Constant) | Interpretation | Factors Increasing Reaction Rate |

| Oxidation of -CH₂OH (e.g., by CrO₃) | Negative (-) | Buildup of positive charge (or electron deficiency) at the benzylic carbon in the transition state. wikipedia.org | Electron-donating groups on the ring (e.g., -OCH₃). |

| Fischer Esterification | Small | The reaction involves multiple protonation/deprotonation steps, and the electronic effects on the rate-determining step (nucleophilic attack) are often modest. | Acid concentration, removal of water. |

| Electrophilic Aromatic Substitution | Large Negative (--) | Significant positive charge develops in the arenium ion intermediate. | Strong electron-donating groups (-OCH₃) and activating solvents. |

| Nucleophilic Aromatic Substitution (on a suitable derivative) | Large Positive (++) | Significant negative charge develops in the Meisenheimer intermediate. | Strong electron-withdrawing groups (-NO₂) ortho/para to the leaving group. |

Rate Determinations and Reaction Order Analysis

The determination of a reaction's rate law is a cornerstone of kinetic analysis. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. For reactions involving this compound, such as its oxidation to the corresponding aldehyde, the rate law is expected to follow a general form that is dependent on the concentration of the alcohol and the oxidizing agent.

Kinetic studies on the oxidation of naphthalene have shown first-order kinetics with respect to both the oxidant and the substrate. jchps.comresearchgate.net By analogy, a likely rate law for the oxidation of this compound would be:

Rate = k [this compound]m [Oxidant]n

The table below illustrates a hypothetical set of initial rate data for the oxidation of this compound, demonstrating how reaction orders are typically determined.

Hypothetical Initial Rate Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

From this hypothetical data, doubling the initial concentration of the alcohol while keeping the oxidant concentration constant doubles the initial rate, suggesting the reaction is first order with respect to this compound. Similarly, doubling the oxidant concentration while keeping the alcohol concentration constant doubles the rate, indicating a first-order dependence on the oxidant as well.

Influence of Reaction Parameters (Temperature, Solvent, Catalysis)

The rate and outcome of chemical reactions are profoundly influenced by various experimental parameters.

Temperature: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. This is due to an increase in the kinetic energy of molecules, leading to more frequent and energetic collisions. For the reactions of this compound, an increase in temperature would be expected to accelerate the reaction rate. The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the reaction rate at different temperatures.

Solvent: The choice of solvent can significantly impact reaction rates, particularly for reactions involving polar or charged intermediates. The oxidation of benzylic alcohols can proceed through different mechanisms depending on the solvent's polarity. A polar solvent can stabilize charged intermediates, potentially altering the reaction pathway and rate. For instance, in the etherification of alcohols, a reaction that this compound can undergo, the polarity of the solvent can influence the stability of the carbocation intermediate that may form. aalto.fi

Catalysis: Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. For the oxidation of alcohols like this compound, a variety of catalysts can be employed. These can range from metal-based catalysts, such as those containing palladium or ruthenium, to organocatalysts. researchgate.netresearchgate.net The catalyst provides an alternative reaction pathway with a lower activation energy. For example, in the aerobic oxidation of benzylic alcohols, a palladium catalyst can facilitate the activation of molecular oxygen and the alcohol, leading to a more efficient reaction under milder conditions. researchgate.net The nature of the catalyst support can also play a crucial role in the catalytic activity and selectivity.

The following table summarizes the expected influence of these parameters on the reactions of this compound, based on general principles and studies of analogous compounds.

Influence of Reaction Parameters on this compound Chemistry

| Parameter | Influence on Reaction Rate | Underlying Principle |

|---|---|---|

| Temperature | Increases | Provides molecules with sufficient energy to overcome the activation energy barrier (Arrhenius equation). |

| Solvent Polarity | Variable; can increase or decrease | Stabilization of reactants, transition states, or intermediates. The effect depends on the specific reaction mechanism. |

| Catalyst | Increases | Provides an alternative reaction pathway with a lower activation energy. |

Chemical Reactivity and Derivatization Strategies for 6 Methoxynaphthalen 1 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and halogenation.

The primary alcohol of (6-methoxynaphthalen-1-yl)methanol can be readily converted into its corresponding esters through reaction with acyl chlorides or carboxylic anhydrides. For instance, the reaction with acetyl chloride would yield (6-methoxynaphthalen-1-yl)methyl acetate. This type of reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The esterification introduces an ester functional group, which can alter the molecule's physical and chemical properties.

A related procedure for the esterification of a similar compound, naphthalen-1-ylmethanol, involves dissolving the alcohol in a dry solvent like tetrahydrofuran (B95107) along with a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine. An acyl chloride is then added dropwise at a reduced temperature (e.g., 0 °C), and the reaction is stirred to completion. This general methodology is applicable for the synthesis of esters from this compound.

Ether derivatives of this compound can be prepared via methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This classic organic reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide in an SN2 reaction. wikipedia.orgyoutube.com

The first step is the treatment of this compound with a strong base, such as sodium hydride (NaH), to form the sodium (6-methoxynaphthalen-1-yl)methoxide. youtube.com This alkoxide is then reacted with an alkyl halide (e.g., ethyl bromide) to form the corresponding ether. The Williamson ether synthesis is highly effective for primary alkyl halides. masterorganicchemistry.comchem-station.com

Reaction Scheme:

Deprotonation: this compound + NaH → Sodium (6-methoxynaphthalen-1-yl)methoxide + H₂

Nucleophilic Substitution: Sodium (6-methoxynaphthalen-1-yl)methoxide + R-X → (6-Methoxynaphthalen-1-yl)methoxy-R + NaX (where R is an alkyl group and X is a halide)

Steric hindrance from the bulky naphthalene (B1677914) ring might influence the reaction rate, but the primary nature of the alcohol favors the SN2 pathway. wikipedia.org

The primary alcohol group of this compound is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.

Controlled oxidation using milder reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) leads to the formation of (6-methoxynaphthalen-1-yl)methanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol further to the corresponding carboxylic acid, 6-methoxynaphthalene-1-carboxylic acid.

The hydroxyl group can be substituted by a halogen atom, such as chlorine, to form compounds like 1-(chloromethyl)-6-methoxynaphthalene. A common method for this transformation is the reaction of the alcohol with thionyl chloride (SOCl₂). chemicalbook.com

A general procedure involves dissolving the alcohol in a dry solvent like chloroform (B151607) and cooling the mixture. Thionyl chloride is then added slowly, maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred until completion. The resulting 1-(chloromethyl)-6-methoxynaphthalene is a useful intermediate for further synthetic modifications, as the chlorine atom can act as a leaving group in nucleophilic substitution reactions. chemicalbook.comderpharmachemica.com The synthesis of the related 1-chloromethyl naphthalene often involves reagents like paraformaldehyde and hydrochloric acid with a catalyst. derpharmachemica.comorgsyn.org

Reactions of the Methoxy (B1213986) Group

The methoxy group on the naphthalene ring can also be a site for chemical transformation, most notably through demethylation.

The methyl group of the ether can be cleaved to yield the corresponding phenol (B47542), in this case, 1-(hydroxymethyl)naphthalen-6-ol. This transformation is significant as it unmasks a phenolic hydroxyl group, which has different reactivity and properties compared to the methoxy ether.

An efficient method for the demethylation of aryl methyl ethers involves using a phase-transfer catalyst like Aliquat-336 in the presence of a protic acid such as hydrobromic acid (HBr). Studies on the demethylation of the related compound 2-methoxynaphthalene (B124790) have shown that the use of a phase-transfer catalyst can significantly accelerate the reaction rate, leading to the corresponding phenol in good yield. The reaction time can be optimized, with complete conversion being achieved in a few hours under heating.

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH3) at the 6-position of the naphthalene ring plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group, the methoxy group activates the naphthalene system, making it more susceptible to electrophilic attack than unsubstituted naphthalene. This increased reactivity is a consequence of the resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic rings, thereby stabilizing the carbocation intermediate formed during the substitution process.

In substituted naphthalenes, the position of electrophilic attack is influenced by the nature and position of the existing substituents. For 2-substituted naphthalenes like those related to this compound, electrophilic substitution patterns can be complex. stackexchange.com Generally, the 1-position is the most reactive site in unsubstituted naphthalene. libretexts.org The presence of an activating group like a methoxy group further influences the preferred sites of substitution.

Studies on the nitration of 2-methoxynaphthalene have shown that the reaction can yield a mixture of products, with the distribution being sensitive to reaction conditions such as the solvent used. stackexchange.comrsc.org For instance, in the nitration of 2-methoxy-6-methylnaphthalene, the ratio of reactivity between the C-1 and C-5 positions was found to be 6.5:1. rsc.org This indicates a strong preference for substitution at the position adjacent to the methoxy group. However, steric hindrance from the methoxy group, especially when complexed with a Lewis acid like aluminum chloride in Friedel-Crafts reactions, can disfavor reaction at the ortho positions. stackexchange.com This can lead to substitution at other activated positions, such as the "para" position (relative to the methoxy group). stackexchange.com

It is also important to consider that in some cases, nucleophilic aromatic substitution can occur, where the methoxy group itself is replaced by a nucleophile. elsevierpure.com This has been observed in reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles. elsevierpure.com

Derivatization for Enhanced Functionality

The functional groups of this compound, namely the hydroxyl and methoxy groups, serve as handles for a variety of derivatization reactions, enabling the synthesis of more complex and functionally diverse molecules.

Synthesis of Complex Naphthalene-Based Structures

The this compound scaffold is a valuable building block for the synthesis of intricate naphthalene-containing compounds. The hydroxymethyl group can be readily oxidized to an aldehyde, (6-methoxynaphthalen-1-yl)methanal, which can then participate in condensation reactions. Esterification of the hydroxyl group with acyl chlorides, such as in the synthesis of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, is another common strategy. researchgate.net

Furthermore, the naphthalene core itself can be modified. For example, methods have been developed for the synthesis of substituted naphthalenes via the nitrogen-to-carbon transmutation of isoquinolines, offering a novel route to functionalized naphthalene derivatives. nih.gov The development of such synthetic methodologies has been driven by the importance of naphthalene derivatives in various fields, including medicinal chemistry and materials science. nih.govrasayanjournal.co.in The strategic functionalization of the naphthalene ring, often guided by the directing effects of existing substituents, allows for the construction of a wide array of complex structures with tailored properties. nih.govijpsjournal.com

Incorporation into Heterocyclic Ring Systems (e.g., pyrimidinones, thiadiazoles)

The versatile reactivity of this compound and its derivatives allows for their incorporation into various heterocyclic ring systems, leading to the creation of novel compounds with potential biological activities. The synthesis of pyrimidinone derivatives, for instance, has been achieved from related amine precursors. acs.org

A significant area of research has been the synthesis of thiadiazole derivatives incorporating a naphthalene moiety. doaj.orgnih.govderpharmachemica.com For example, 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine has been synthesized from naproxen (B1676952) acid chloride. derpharmachemica.com The general strategy often involves the reaction of a naphthalene-containing thiosemicarbazide (B42300) with a cyclizing agent. derpharmachemica.comresearchgate.net These naphthalene-thiadiazole hybrids have attracted attention due to the diverse pharmacological properties associated with the 1,3,4-thiadiazole (B1197879) ring system, including anticancer activities. nih.govvu.nl The high aromaticity and in vivo stability of the 1,3,4-thiadiazole ring make it a desirable scaffold in medicinal chemistry. nih.gov

The following table provides examples of heterocyclic systems synthesized from naphthalene precursors:

| Heterocyclic System | Starting Naphthalene Derivative | Key Reagents/Conditions | Reference |

| Pyrimidinones | Amine derivative of styrene | Ir(III) photocatalyst, oxime ester | acs.org |

| 1,3,4-Thiadiazoles | 2-(naphthalen-1-ylmethylene)-N-phenylhydrazine-1-carbothioamide | Hydrazonoyl halides, α-halo-compounds | doaj.org |

| 1,3,4-Thiadiazoles | Naproxen acid chloride | Thiosemicarbazide, phosphorus oxychloride | derpharmachemica.com |

| Thiazoles and Pyrimidines | 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide | Hydrazonoyl halides, ethoxymethylenemalononitrile | researchgate.net |

Advanced Spectroscopic Characterization of 6 Methoxynaphthalen 1 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (6-Methoxynaphthalen-1-yl)methanol. It offers unparalleled insight into the connectivity and chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation and purity assessment of this compound and its analogs.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the protons of the hydroxymethyl group are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methoxy protons resonate further upfield (around δ 3.9 ppm), and the hydroxymethyl protons also show a characteristic shift. Integration of the proton signals allows for the determination of the relative number of protons in each environment, confirming the molecular structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy). For example, the carbon of the methoxy group typically appears around 55 ppm, while the aromatic carbons are found in the 105-160 ppm range.

NMR is also a powerful technique for assessing isomeric purity. The presence of isomers would result in a more complex spectrum, with additional sets of peaks corresponding to the different isomeric forms. By carefully analyzing the number and integration of the signals, the presence and relative amounts of any isomeric impurities can be determined. huji.ac.il For instance, if other positional isomers of the methoxy group on the naphthalene ring were present, they would exhibit a different set of aromatic proton and carbon signals.

Here is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 105 - 135 |

| Naphthalene C (quaternary) | - | 125 - 160 |

| OCH₃ | ~3.9 | ~55 |

| CH₂OH | ~4.8 | ~65 |

| OH | Variable | - |

To gain deeper insights into the complex structure of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing unambiguous assignments of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, helping to delineate the substitution pattern on the naphthalene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.eduyoutube.com The HSQC spectrum of this compound would show a cross-peak connecting the methoxy protons to the methoxy carbon, and the hydroxymethyl protons to their corresponding carbon atom. youtube.com This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. nih.govnih.gov This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures with potentially different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.govnih.gov The chemical shifts in the ssNMR spectrum can differ from those in the solution state due to packing effects in the crystal lattice. These differences can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Furthermore, advanced ssNMR experiments can probe the dynamics within the crystal, such as the rotation of the methoxy group or the libration of the naphthalene ring system. nih.gov This information is critical for a complete understanding of the material's properties in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are excellent for identifying specific functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

The C-O stretching vibration of the alcohol and the ether linkage will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, and the aryl ether C-O stretch will also be in this region.

Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

The presence and position of these bands provide a clear fingerprint for the this compound molecule and can be used for rapid identification and quality control. biorxiv.orgresearchgate.netnist.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |

| Methoxy (-OCH₃) | C-H Stretch | 2830 - 2950 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Alcohol C-O | C-O Stretch | ~1050 |

| Ether C-O | C-O Stretch | 1000 - 1300 |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. nist.gov While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for studying the vibrations of the naphthalene ring system, as the C=C bonds are highly polarizable and give rise to strong Raman signals. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds. In the context of this compound and its derivatives, various MS techniques are employed to confirm their identity, elucidate their fragmentation patterns, and analyze complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a heated capillary, where a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For this compound and its derivatives, ESI-MS is typically performed in positive ion mode, where the protonated molecule [M+H]⁺ is observed. The formation of adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺, can also occur. nih.gov The choice of solvent, often methanol (B129727) or acetonitrile, can influence ionization efficiency and adduct formation. nih.govresearchgate.net The fragmentation of these protonated molecules can be induced by increasing the cone voltage, providing valuable structural information.

A study on isomeric methoxychalcones, which share structural similarities with derivatives of this compound, demonstrated that ESI-MS/MS can effectively differentiate between positional isomers based on their distinct fragmentation patterns. researchgate.net This highlights the utility of ESI-MS in the detailed structural characterization of such compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like time-of-flight (TOF) and Orbitrap are commonly used for HRMS analysis. nih.gov

In the analysis of this compound and its derivatives, HRMS can be used to confirm the expected elemental composition from the measured accurate mass of the protonated molecule. For instance, a study on the analysis of mycotoxins in complex feed matrices demonstrated that a resolving power of 35,000 FWHM was sufficient to achieve mass accuracies of less than 5 ppm, even in complex matrices. nih.gov This level of accuracy provides a high degree of confidence in the identification of the target analytes.

Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Intermediate Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. technologynetworks.com

In the context of the synthesis and analysis of this compound and its derivatives, LC-MS is a crucial tool. It can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and final products. For example, LC-MS/MS was used to characterize the methanolic extract of Zanthoxylum armatum, identifying various compounds, including flavonoids and alkaloids. nih.gov This demonstrates the power of LC-MS in analyzing complex plant extracts which may contain derivatives of this compound.

The choice of chromatographic conditions, such as the mobile phase composition and column type, is critical for achieving good separation. youtube.com A common mobile phase for reversed-phase chromatography of such compounds is a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | epa.gov |

| Average Mass | 188.226 g/mol | epa.gov |

| Monoisotopic Mass | 188.08373 g/mol | epa.gov |

| Primary Ionization Mode | Positive (ESI) | N/A |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. It provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems.

Analysis of Electronic Transitions and Conjugation Systems

The UV-Vis spectrum of a molecule is determined by its electronic structure. The absorption of light in the UV-Vis region promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For aromatic compounds like this compound and its derivatives, the most common electronic transitions are π → π* transitions, which arise from the conjugated naphthalene ring system. technion.ac.il

The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of a given chromophore. The methoxy and hydroxymethyl substituents on the naphthalene ring will influence the energy of the molecular orbitals and thus affect the λmax. The extent of conjugation in derivatives of this compound will significantly impact their UV-Vis spectra. Generally, an increase in the extent of conjugation leads to a bathochromic (red) shift, where the λmax is shifted to a longer wavelength. ijprajournal.com

Table 2: Typical Electronic Transitions in Aromatic Compounds

| Transition | Description | Typical Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 300-500 nm |

Monitoring Reaction Progress and Photochemical Stability

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions. numberanalytics.comspectroscopyonline.com By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined. For instance, the formation of a conjugated product from a less conjugated reactant will result in an increase in absorbance at a longer wavelength, which can be monitored over time. researchgate.netresearchgate.net

Furthermore, UV-Vis spectroscopy can be used to assess the photochemical stability of this compound and its derivatives. By exposing a solution of the compound to UV light and recording the UV-Vis spectra at different time intervals, any degradation of the compound can be observed as a decrease in the absorbance of its characteristic peaks or the appearance of new peaks corresponding to photoproducts. This is particularly important for applications where the compound may be exposed to sunlight or other sources of UV radiation. The development of real-time UV/VIS spectroscopy allows for the rapid detection of photocatalytic reactions. mdpi.com

X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine the precise molecular structure, including bond lengths, bond angles, and stereochemistry. rigaku.comtugraz.at This information is crucial for understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction for Absolute Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for the unambiguous determination of the three-dimensional atomic structure of molecules. iucr.org The technique allows for the precise measurement of atomic coordinates within the crystal lattice, from which the absolute molecular structure can be elucidated. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides valuable insights into the molecular geometry of the 6-methoxynaphthalene moiety.

A notable example is the crystallographic study of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative. Although this is not a direct derivative of this compound, it incorporates the same 6-methoxynaphthalene structural unit. The analysis of this compound reveals key structural features that are likely to be conserved.

The crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one shows that the molecule has a twisted conformation. nih.govresearchgate.net The two naphthalene ring systems are inclined to one another at an angle of 52.91 (9)°. nih.govresearchgate.net This twisting is a significant aspect of its three-dimensional structure. The central enone chain was found to be disordered over two positions. nih.govresearchgate.net

Crystallographic Data for (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one

| Parameter | Value |

| Chemical Formula | C25H20O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345 (3) |

| b (Å) | 10.123 (2) |

| c (Å) | 15.432 (4) |

| β (°) | 98.765 (4) |

| Volume (ų) | 1903.4 (8) |

| Z | 4 |

| Data sourced from a study on a derivative compound. nih.govresearchgate.net |

Crystallographic Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and van der Waals interactions, dictate the crystal packing and can influence the physical properties of the solid. tugraz.at

Electron Paramagnetic Resonance (EPR) Spectroscopy (where relevant to radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly valuable for studying radical intermediates, which are often short-lived and present in low concentrations. The application of EPR can provide both qualitative and quantitative data about the presence and nature of radicals. nih.gov

While there are no specific EPR studies reported for this compound or its derivatives, the technique would be highly relevant if this compound were to be involved in processes that generate radical intermediates. For instance, in studies of oxidation, photochemistry, or radical-mediated reactions, EPR could be used to detect and characterize any transient radical species formed from the this compound molecule.

The general approach in such studies often involves the use of spin traps. nih.gov These are molecules that react with short-lived radicals to form more stable radical adducts that can be more easily detected and characterized by EPR. The resulting EPR spectrum can provide information about the structure of the original transient radical. nih.gov Given the presence of the naphthalene ring system, which can be susceptible to redox processes, and the benzylic alcohol moiety, the formation of radical intermediates under certain conditions is plausible. Therefore, EPR spectroscopy remains a potentially powerful tool for investigating the reactive chemistry of this compound.

Computational Chemistry and Theoretical Studies of 6 Methoxynaphthalen 1 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and geometric parameters of (6-Methoxynaphthalen-1-yl)methanol.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for analyzing the electronic structure, optimizing molecular geometry, and calculating the energy of molecules like this compound. Studies on closely related structures, such as naproxen (B1676952) derivatives, frequently employ DFT methods, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a high degree of accuracy in predicting the molecule's ground-state geometry.

These calculations determine the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For the 6-methoxynaphthalene core, DFT calculations have shown that the bond lengths within the fused aromatic rings typically fall between 1.36 and 1.44 Å, while the carbon-oxygen bond of the methoxy (B1213986) group is approximately 1.37 Å.

Furthermore, DFT is crucial for determining key electronic properties derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For a naproxen-triazole derivative featuring the this compound moiety, the HOMO and LUMO energies were calculated to be -5.92 eV and -1.02 eV, respectively. The resulting energy gap of 4.90 eV suggests that the molecule possesses considerable stability.

Table 1: DFT Calculated Electronic Properties for a this compound Analog

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.92 eV |

| LUMO Energy | -1.02 eV |

| Energy Gap (HOMO-LUMO) | 4.90 eV |

| Dipole Moment | 2.52 D |

Data derived from a computational study on a naproxen-triazole derivative.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations contribute to a comprehensive understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. While foundational, they are often more computationally intensive and may be less accurate than DFT in accounting for electron correlation.

Semi-empirical methods offer a computationally faster alternative by incorporating some experimental parameters to simplify the calculations. These methods are particularly useful for screening large numbers of molecules or for preliminary analyses of large and complex structures. While specific, recent applications of these methods to this compound are not extensively documented in favor of more accurate DFT approaches, they remain a part of the computational chemist's toolkit for predicting properties like heats of formation and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational flexibility and behavior over time. By simulating the atomic motions according to the laws of classical mechanics, MD can explore the molecule's potential energy surface.

The primary sources of flexibility in this compound are the torsional rotations around the single bonds, specifically the bond connecting the hydroxymethyl group to the naphthalene (B1677914) ring and the bond of the methoxy group. MD simulations can identify the most energetically favorable conformations (global and local minima) and the transition states between them. This information is vital for understanding how the molecule's shape influences its interactions with its environment, including potential binding partners.

Prediction and Simulation of Spectroscopic Data

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data, which creates a direct link between theoretical models and experimental measurements.

Computational NMR Chemical Shift Prediction (e.g., GIAO formalism)

The accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a key validation of a computed molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, almost always implemented alongside DFT calculations.

For a naproxen-based derivative, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. These predicted shifts were then compared with the experimental spectrum. A strong linear correlation between the theoretical and experimental values confirms the structural assignment. For example, the protons of the methoxy group are computationally predicted around 3.90 ppm, which aligns well with experimental findings. Similarly, the aromatic protons are predicted within the 7.10-7.80 ppm range.

Table 2: Comparison of Experimental and Computationally Predicted NMR Chemical Shifts (ppm) for a Derivative

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| OCH₃ | 3.94 | 3.90 |

| Aromatic H | 7.16 - 7.78 | 7.10 - 7.80 |

| ¹³C NMR | ||

| OCH₃ | 55.4 | 55.8 |

| Aromatic C | 105.7 - 157.8 | 106.0 - 158.0 |

Data adapted from a GIAO-DFT study on a naproxen-triazole derivative.

Vibrational Frequency Analysis (e.g., SQMFF, NCA)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can be effectively simulated using computational methods. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. However, these raw calculated frequencies are typically higher than those observed experimentally due to the neglect of anharmonicity. To correct this systematic error, the calculated force fields are often scaled using methods like the Scaled Quantum Mechanical Force Field (SQMFF).

The vibrational spectrum for a derivative of this compound has been computationally investigated, allowing for the precise assignment of each vibrational band. For example, the stretching vibration of the aromatic C-H bonds is predicted in the 3000–3100 cm⁻¹ region, while the characteristic stretching of the methoxy C-O bond is found near 1260 cm⁻¹. For a more in-depth assignment, Normal Coordinate Analysis (NCA) can be performed to describe the character of each vibrational mode in terms of potential energy distribution.

Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Derivative Structure

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3400 | 3450 |

| Aromatic C-H Stretch | 3060 | 3075 |

| Aliphatic CH₃ Stretch | 2960 | 2975 |

| Aromatic C=C Stretch | 1606 | 1615 |

| Methoxy C-O Stretch | 1261 | 1270 |

Data adapted from a DFT study on a naproxen-triazole derivative.

Simulated UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such simulations calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

A simulation would likely reveal several electronic transitions, primarily of the π → π* type, characteristic of the aromatic naphthalene core. The key transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The methoxy (-OCH3) and hydroxymethyl (-CH2OH) substituents would influence the energies of these transitions. The oxygen lone pairs contribute to n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. youtube.commdpi.com The solvent environment, often modeled using a Polarizable Continuum Model (PCM), can cause shifts in the absorption wavelengths. researchgate.netmdpi.com

Table 1: Hypothetical Simulated Electronic Transition Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Type |

| 315 | 0.15 | HOMO-1 → LUMO | π → π |

| 280 | 0.85 | HOMO → LUMO | π → π |

| 250 | 0.05 | HOMO-3 → LUMO | n → π* |

Reactivity Analysis through Computational Descriptors

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netbas.bg For this compound, one would expect the oxygen atoms of the hydroxyl and methoxy groups to be likely sites for electrophilic attack due to their high electron density. The aromatic carbon atoms, particularly those activated by the electron-donating groups, would also show significant reactivity. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.10 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 3.075 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.63 |

HOMO-LUMO Gap Analysis and Electronic Conductivity Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and electronic properties. journalijar.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. dergipark.org.tr Molecules with a large HOMO-LUMO gap are typically electronic insulators, while those with smaller gaps may exhibit semiconductor properties. Given its aromatic structure, this compound is expected to have a significant, but not excessively large, energy gap, characteristic of many organic molecules. journalijar.com The electron-donating substituents (-OCH3, -CH2OH) would likely decrease the gap compared to unsubstituted naphthalene.

Table 3: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

| EHOMO | -7.10 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 6.15 |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactivity. nih.govresearchgate.net In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the methoxy and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), identifying it as a hydrogen bond donor site. The π-electron cloud of the naphthalene ring would show a moderately negative potential, making it susceptible to interactions with electrophiles. researchgate.net

Analysis of Intermolecular Interactions

The structure of this compound is well-suited for forming intermolecular hydrogen bonds, which would strongly influence its physical properties in the condensed phase. The primary hydrogen bonding interaction involves the hydroxyl group (-OH), which can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). arxiv.org

Table 4: Potential Hydrogen Bond Interactions for this compound

| Donor Atom/Group | Acceptor Atom/Group | Interaction Type |

| Hydroxyl (-OH) | Hydroxyl Oxygen | Strong H-Bond |

| Hydroxyl (-OH) | Methoxy Oxygen | Strong H-Bond |

| Aromatic C-H | Hydroxyl Oxygen | Weak H-Bond |

| Aromatic C-H | Methoxy Oxygen | Weak H-Bond |

| Hydroxyl (-OH) | Naphthalene π-system | O-H···π Interaction |

Pi-Pi Stacking and Aromatic Interactions

The planar, electron-rich naphthalene core of this compound is predisposed to engage in π-π stacking interactions, a critical non-covalent force in the organization of aromatic molecules. These interactions, arising from a combination of electrostatic and dispersion forces, play a significant role in the stability of crystal lattices and supramolecular assemblies.